molecular formula C16H21N5O B2407758 6-Methyl-2-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2201737-52-0

6-Methyl-2-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No. B2407758
CAS RN: 2201737-52-0
M. Wt: 299.378
InChI Key: DBIICLNCGIYWMY-UHFFFAOYSA-N
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Description

This compound is a chemical entity of interest in the field of chemistry. It is a pyrimidone and an aminopyrimidine .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. Unfortunately, the specific synthesis process for this compound is not detailed in the available resources .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods such as 1H NMR, 13C NMR, IR, and MS (EI) .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and require a detailed understanding of organic chemistry. The specific reactions involving this compound are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. It is a pyrimidone and an aminopyrimidine .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • A study by Mattioda et al. (1975) discussed the synthesis and pharmacological screening of a series of compounds, highlighting their potential in antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975).

Antimicrobial and Anticancer Activities

  • Research by El-Kalyoubi et al. (2015) synthesized several fused imidazolopyrimidines starting from 6-amino-1-methyl-2-thiouracil, which were then evaluated for their antimicrobial activity, showcasing the chemical versatility and biological relevance of pyrimidine derivatives (El-Kalyoubi et al., 2015).

Antihistaminic and Anti-inflammatory Activities

  • Gyoten et al. (2003) reported the synthesis and evaluation of fused pyridazines with cyclic amines for antihistaminic activity and inhibition of eosinophil infiltration, indicating the compound's potential in treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Synthesis and Biological Evaluation

  • A series of novel 2-S-, 4-, 5-substituted and bicyclic 6-methylpyrimidine-4-ol derivatives, including pyrazole, 1,2,4-triazole, and pyridazine moieties, were synthesized and showed significant plant growth-stimulant activities, highlighting the agricultural application of such compounds (Yengoyan et al., 2020).

Drug Development and Evaluation

  • Sadek et al. (2014) explored the drug-likeness of 2-aminopyrimidines as histamine H3 receptor ligands, presenting a methodological approach for enhancing the pharmacological profile of such compounds for potential therapeutic applications (Sadek et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

Future Directions

The future directions for the study of this compound could involve further exploration of its synthesis, mechanism of action, and potential applications .

properties

IUPAC Name

6-methyl-2-[[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-12-9-17-16(18-10-12)20-7-5-14(6-8-20)11-21-15(22)4-3-13(2)19-21/h3-4,9-10,14H,5-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIICLNCGIYWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC=C(C=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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